molecular formula C8H6OTe B14609347 1-Benzotellurophen-3(2H)-one CAS No. 59550-47-9

1-Benzotellurophen-3(2H)-one

Cat. No.: B14609347
CAS No.: 59550-47-9
M. Wt: 245.7 g/mol
InChI Key: MXENNOZSKJADBU-UHFFFAOYSA-N
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Description

1-Benzotellurophen-3(2H)-one is a heterocyclic compound featuring a tellurium atom within a benzannulated ring system. Structurally analogous to sulfur-containing benzothiophenones (e.g., Benzo[b]thiophen-3(2H)-one ), the tellurium substitution introduces distinct electronic and steric properties due to the larger atomic radius and lower electronegativity of tellurium compared to sulfur. This compound is of interest in materials science and medicinal chemistry, where tellurium's unique redox behavior and polarizability may enhance catalytic activity or biological interactions.

Properties

CAS No.

59550-47-9

Molecular Formula

C8H6OTe

Molecular Weight

245.7 g/mol

IUPAC Name

1-benzotellurophen-3-one

InChI

InChI=1S/C8H6OTe/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4H,5H2

InChI Key

MXENNOZSKJADBU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC=CC=C2[Te]1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzotellurophen-3(2H)-one typically involves the reaction of tellurium-containing precursors with appropriate organic substrates. Common synthetic routes may include:

    Tellurium Insertion Reactions: Insertion of tellurium into organic frameworks using tellurium reagents.

    Cyclization Reactions: Formation of the benzotellurophen ring through cyclization of suitable precursors.

Industrial Production Methods

Industrial production methods for organotellurium compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Specific details for this compound would require consultation of industrial chemistry resources.

Chemical Reactions Analysis

Types of Reactions

1-Benzotellurophen-3(2H)-one may undergo various chemical reactions, including:

    Oxidation: Conversion to telluroxides or tellurones using oxidizing agents.

    Reduction: Reduction to tellurides using reducing agents.

    Substitution: Substitution reactions where tellurium is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield telluroxides, while reduction may produce tellurides.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its biological activity and potential therapeutic applications.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the development of advanced materials and electronic devices.

Mechanism of Action

The mechanism of action of 1-Benzotellurophen-3(2H)-one involves its interaction with molecular targets and pathways. Specific details would require experimental data, but general mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Redox Reactions: Participating in redox reactions that alter cellular processes.

Comparison with Similar Compounds

Structural and Electronic Differences
Property 1-Benzotellurophen-3(2H)-one (Hypothetical) Benzo[b]thiophen-3(2H)-one Thiophen-3(2H)-one Phthalazin-1(2H)-one
Heteroatom Tellurium (Te) Sulfur (S) Sulfur (S) Nitrogen (N)
Electronegativity 2.1 (Te) 2.58 (S) 2.58 (S) 3.04 (N)
Atomic Radius (Å) 1.40 1.04 1.04 0.75
Reactivity Enhanced polarizability; redox-active Moderate electrophilicity Nucleophilic additions Hydrogen-bonding motifs

Key Observations :

  • Tellurium's larger size and lower electronegativity likely increase the compound’s polarizability and reduce resonance stabilization of the carbonyl group compared to sulfur analogs. This could lead to stronger intermolecular interactions (e.g., Te···O chalcogen bonding) and altered reaction pathways.
  • In contrast, Benzo[b]thiophen-3(2H)-one derivatives exhibit reactivity dominated by electrophilic aromatic substitution and nucleophilic additions due to sulfur’s moderate electronegativity .
Physical and Spectroscopic Properties
  • Benzo[b]thiophen-3(2H)-one : Derivatives display strong UV-Vis absorption due to conjugation between the aromatic ring and carbonyl group . Melting points range from 120–250°C depending on substituents.
  • Thiophen-3(2H)-one : Infrared spectroscopy shows characteristic C=O stretching at ~1680 cm⁻¹ and C-S stretching at ~680 cm⁻¹ .
  • Phthalazin-1(2H)-one : Exhibits planar crystal structures stabilized by C-H⋯O hydrogen bonds and π-π stacking .

Inference for Tellurium Analog : this compound would likely show redshifted UV-Vis absorption (due to heavy atom effects) and lower C=O stretching frequencies compared to sulfur analogs. Stability challenges (e.g., oxidation of Te to TeO₂) might limit its isolation under ambient conditions.

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